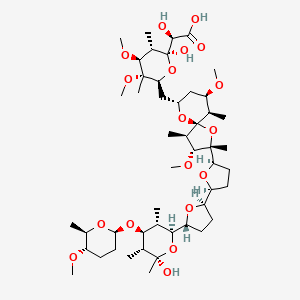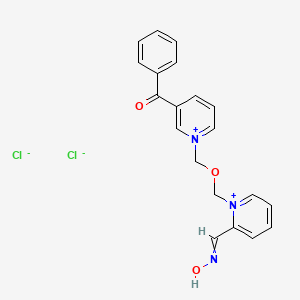
L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide
Übersicht
Beschreibung
Kassinin is a peptide derived from the skin of the African frog, Kassina senegalensis. It belongs to the tachykinin family of neuropeptides, which are known for their role in neuropeptide signaling. Kassinin is secreted as a defense response and has the amino acid sequence H-Aspartyl-Valyl-Prolyl-Lysyl-Seryl-Aspartyl-Glutaminyl-Phenylalanyl-Valyl-Glycyl-Leucyl-Methioninamide (DVPKSDQFVGLM-NH2) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kassinin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and activators such as 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of kassinin involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Kassinin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Oxidation des Methioninrests kann auftreten, was zur Bildung von Methioninsulfoxid führt.
Reduktion: Reduktionsreaktionen können die Oxidation von Methioninsulfoxid zu Methionin umkehren.
Substitution: Aminosäurereste in Kassinin können durch andere Aminosäuren substituiert werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid (H2O2) wird häufig für Oxidationsreaktionen verwendet.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) werden für Reduktionsreaktionen verwendet.
Substitution: Aminosäurederivate mit Schutzgruppen werden in der SPPS für Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Methioninsulfoxid.
Reduktion: Methionin.
Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.
Wissenschaftliche Forschungsanwendungen
Kassinin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellpeptid verwendet, um Peptidsynthese- und Modifikationstechniken zu untersuchen.
5. Wirkmechanismus
Kassinin entfaltet seine Wirkung durch Interaktion mit Neurokinin-Rezeptoren, insbesondere dem NK2-Rezeptor. Diese Interaktion führt zu einem Anstieg des Kurzschlussstroms (SCC) in der Froschhaut, was zu einem Ionentransport führt. Bei Säugetieren induziert Kassinin glatte Muskelkontraktionen durch Aktivierung von NK2-Rezeptoren, die die intrazelluläre Kalziumausschüttung und Muskelkontraktion auslösen .
Wirkmechanismus
Kassinin exerts its effects by interacting with neurokinin receptors, particularly the NK2 receptor. This interaction leads to an increase in short-circuit current (SCC) in frog skin, resulting in ion transportation. In mammals, kassinin induces smooth muscle contractions by activating NK2 receptors, which trigger intracellular calcium release and muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Kassinin wird mit anderen Tachykininen verglichen, wie z. B.:
Substanz P: Ein weiteres Tachykinin, das in erster Linie mit NK1-Rezeptoren interagiert und an der Schmerzübertragung beteiligt ist.
Neurokinin A: Interagiert mit NK2-Rezeptoren und hat ähnliche Wirkungen auf die glatte Muskelkontraktion.
Eledoisin: Ein Tachykinin, das mit NK3-Rezeptoren interagiert und den SCC in der Froschhaut stimuliert.
Einzigartigkeit: Kassinin ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz und seiner starken Wirkung auf den Ionentransport und die glatte Muskelkontraktion. Im Gegensatz zu anderen Tachykininen werden die Wirkungen von Kassinin nicht durch NK1-, NK2- oder NK3-Antagonisten reduziert .
Eigenschaften
IUPAC Name |
3-amino-4-[[1-[2-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H95N15O18S/c1-30(2)24-38(53(86)66-35(49(63)82)20-23-93-7)65-44(77)28-64-58(91)47(31(3)4)72-55(88)39(25-33-14-9-8-10-15-33)69-52(85)37(18-19-43(62)76)67-54(87)40(27-46(80)81)70-56(89)41(29-75)71-51(84)36(16-11-12-21-60)68-57(90)42-17-13-22-74(42)59(92)48(32(5)6)73-50(83)34(61)26-45(78)79/h8-10,14-15,30-32,34-42,47-48,75H,11-13,16-29,60-61H2,1-7H3,(H2,62,76)(H2,63,82)(H,64,91)(H,65,77)(H,66,86)(H,67,87)(H,68,90)(H,69,85)(H,70,89)(H,71,84)(H,72,88)(H,73,83)(H,78,79)(H,80,81) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTPETCPVNEEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H95N15O18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895029 | |
| Record name | Kassinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63968-82-1 | |
| Record name | Kassinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride](/img/structure/B1673220.png)










![1-(2-Pyridyl)-3-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B1673239.png)
![1-(5-Bromopyridin-2-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea](/img/structure/B1673242.png)
